Bicyclo(3.3.1)nonan-9-ol, 2-(4-acetyl-4-phenyl-1-piperidyl)-9-methyl-, hydrochloride
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Overview
Description
Bicyclo(3.3.1)nonan-9-ol, 2-(4-acetyl-4-phenyl-1-piperidyl)-9-methyl-, hydrochloride is a complex organic compound that belongs to the class of bicyclic compounds. These compounds are characterized by having two fused rings. The specific structure of this compound includes a bicyclo[3.3.1]nonane core with various functional groups attached, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo(3.3.1)nonan-9-ol, 2-(4-acetyl-4-phenyl-1-piperidyl)-9-methyl-, hydrochloride typically involves multiple steps, starting from simpler organic molecules. The key steps may include:
Formation of the bicyclo[3.3.1]nonane core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Functionalization of the core: Introduction of the hydroxyl group at the 9-position and the methyl group at the 9-methyl position can be done through selective reduction and alkylation reactions.
Attachment of the piperidyl group: The 4-acetyl-4-phenyl-1-piperidyl group can be introduced through nucleophilic substitution reactions.
Formation of the hydrochloride salt: The final step involves the reaction of the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Bicyclo(3.3.1)nonan-9-ol, 2-(4-acetyl-4-phenyl-1-piperidyl)-9-methyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The piperidyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the acetyl group would yield an alcohol.
Scientific Research Applications
Bicyclo(33
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving bicyclic compounds.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Bicyclo(3.3.1)nonan-9-ol, 2-(4-acetyl-4-phenyl-1-piperidyl)-9-methyl-, hydrochloride would depend on its specific interactions with molecular targets. These may include:
Binding to receptors: The piperidyl group may interact with specific receptors in the body.
Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Signal transduction: The compound may modulate signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nonane derivatives: Compounds with similar bicyclic structures.
Piperidyl compounds: Compounds containing the piperidyl group.
Hydrochloride salts: Compounds that form hydrochloride salts.
Uniqueness
Bicyclo(3.3.1)nonan-9-ol, 2-(4-acetyl-4-phenyl-1-piperidyl)-9-methyl-, hydrochloride is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for scientific research.
Properties
CAS No. |
36363-02-7 |
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Molecular Formula |
C23H34ClNO2 |
Molecular Weight |
392.0 g/mol |
IUPAC Name |
1-[1-(9-hydroxy-9-methyl-2-bicyclo[3.3.1]nonanyl)-4-phenylpiperidin-1-ium-4-yl]ethanone;chloride |
InChI |
InChI=1S/C23H33NO2.ClH/c1-17(25)23(19-7-4-3-5-8-19)13-15-24(16-14-23)21-12-11-18-9-6-10-20(21)22(18,2)26;/h3-5,7-8,18,20-21,26H,6,9-16H2,1-2H3;1H |
InChI Key |
QJESHKDYIYDTMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(CC[NH+](CC1)C2CCC3CCCC2C3(C)O)C4=CC=CC=C4.[Cl-] |
Origin of Product |
United States |
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